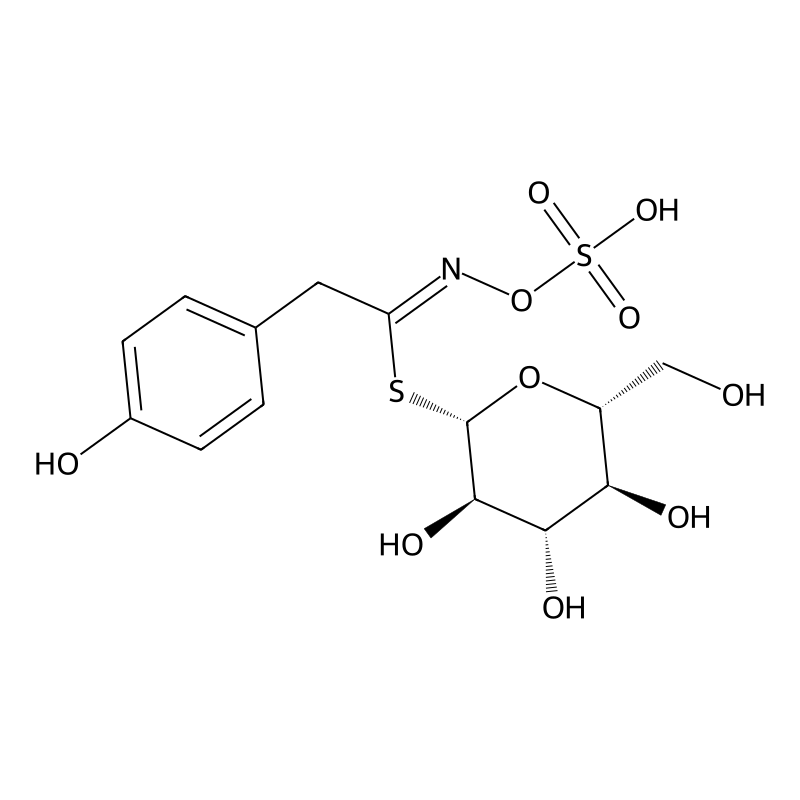

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here's what we do know:

- The compound's structure suggests it may be a derivative of a sugar molecule. Sugars are a class of organic compounds with diverse roles in biology.

- The presence of a sulfonate group (SO3) suggests the compound may have water-solubility properties, which is a factor considered in pharmaceutical research.

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a sugar-like backbone with multiple hydroxyl groups, which contribute to its potential solubility and reactivity in biological systems. The presence of a sulfooxyethanimidothioate group suggests possible interactions with biological macromolecules, enhancing its pharmacological profile.

These methods require careful optimization to ensure high yields and purity.

The biological activity of this compound is significant due to its structural features that may interact with various biological targets. Computer-aided predictions have shown that compounds with similar structures often exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities . The presence of hydroxyl groups can enhance hydrogen bonding with biological receptors, potentially leading to increased bioactivity.

This compound has potential applications in various fields:

- Pharmaceuticals: Its unique structure may allow it to act as a lead compound for drug development targeting specific diseases.

- Biochemical Research: It could serve as a probe for studying enzyme mechanisms due to its reactive functional groups.

- Agricultural Chemistry: If shown to possess antimicrobial properties, it may be utilized in developing new agrochemicals.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

- Binding Affinity Tests: Determining how well the compound binds to specific receptors or enzymes.

- In Vitro Assays: Evaluating its effects on cell lines to assess cytotoxicity and therapeutic potential.

- Mechanistic Studies: Investigating the biochemical pathways influenced by this compound through metabolomics and proteomics approaches .

Such investigations can elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate. Notable examples include:

- Quercetin - A flavonoid known for its antioxidant properties.

- Rutin - A glycoside of quercetin with similar biological activities.

- Diosmin - A flavonoid glycoside used for vascular health.

Comparison TableCompound Name Structural Features Biological Activity Quercetin Flavonoid backbone Antioxidant Rutin Glycoside structure Anti-inflammatory Diosmin Flavonoid glycoside Vascular protective Subject Compound Sugar-like backbone with sulfooxy group Potential anti-cancer

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quercetin | Flavonoid backbone | Antioxidant |

| Rutin | Glycoside structure | Anti-inflammatory |

| Diosmin | Flavonoid glycoside | Vascular protective |

| Subject Compound | Sugar-like backbone with sulfooxy group | Potential anti-cancer |

The uniqueness of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate lies in its specific functionalization and stereochemistry that may confer distinct biological properties not observed in these similar compounds.